(+/-)-Huperzine A

Description

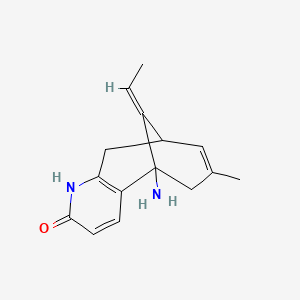

(±)-Huperzine A is a racemic mixture of the natural enantiomer (-)-huperzine A and its synthetic counterpart (+)-huperzine A. Isolated from the Chinese club moss Huperzia serrata, it is a sesquiterpene alkaloid with the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 g/mol . Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission by preventing acetylcholine degradation . Clinically, it is studied for Alzheimer’s disease (AD), vascular dementia, and cognitive enhancement due to its high oral bioavailability, blood-brain barrier penetration, and neuroprotective properties, including antioxidant and anti-inflammatory effects .

The racemic mixture exhibits reduced AChE inhibitory activity (IC₅₀: 3 × 10⁻⁷ M) compared to the natural (-)-enantiomer (IC₅₀: 1 × 10⁻⁷ M) . Despite this, both enantiomers are pharmacologically relevant, with (±)-huperzine A serving as a cost-effective alternative in research and supplements .

Structure

3D Structure

Properties

IUPAC Name |

(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJBHWIHUMBLCN-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801115670 | |

| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120786-18-7, 103735-86-0, 102518-79-6 | |

| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120786-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fordine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-5-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9-methanocycloocta[b]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Huperzine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

β-Ketoester Intermediate Synthesis

The foundational step in synthesizing (±)-Huperzine A involves the preparation of the β-ketoester intermediate. Early work by Qian Ligang and Ji Ruyun utilized ethyl acetoacetate as a starting material, employing selective carbonyl protection and subsequent reactions to yield the enol β-ketoester. This route, while conceptually straightforward, faced challenges in scalability due to the use of reagents like silver carbonate and phenyl lithium, which are cost-prohibitive and difficult to handle industrially.

Recent advancements have focused on optimizing the β-ketoester synthesis. For example, catalytic cyclization methods using palladium or copper complexes have improved yields from 17.1% to over 30%. However, these methods still require stringent anhydrous conditions and generate stoichiometric metal waste, limiting their practicality for large-scale production.

Table 1: Comparison of β-Ketoester Synthesis Methods

Michael-Aldol Reaction for Bridged Ring Formation

The Michael-Aldol reaction is critical for constructing the bicyclo[3.3.1]nonane core of (±)-Huperzine A. Early synthetic routes relied on stoichiometric bases like LDA (lithium diisopropylamide) to facilitate the conjugate addition and aldol condensation steps. While effective in small-scale laboratory settings, these conditions are incompatible with industrial processes due to their exothermic nature and the need for cryogenic temperatures.

Modern approaches employ organocatalytic systems, such as proline-derived catalysts, to achieve enantioselective cyclization. However, these methods remain confined to academic research, as they require extended reaction times (72+ hours) and produce moderate enantiomeric excess (70–80%).

Resolution of Racemic Huperzine A

Chiral Acid Salt Formation

The resolution of racemic Huperzine A via diastereomeric salt formation represents a scalable alternative to asymmetric synthesis. Patent EP 3023416A1 details a method using D-dibenzoyl tartaric acid (D-DBTA) as a resolving agent. Key steps include:

-

Suspending (±)-Huperzine A in a ethanol-water (1:1) solvent system.

-

Adding D-DBTA at a molar ratio of 1:0.8–1:1.5 to form the (-)-Huperzine A-D-DBTA salt.

-

Recrystallizing the salt from anhydrous ethanol to achieve >99.5% optical purity.

This method achieves yields exceeding 70%, significantly outperforming earlier resolution techniques that reported yields below 34%. The choice of solvent is critical: acetone-water mixtures (1:1–5:1) optimize salt solubility, while ethanol-water systems enhance crystallization kinetics.

Table 2: Optimization of Resolution Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Ratio (EtOH:H₂O) | 1:1–3:1 | Maximizes salt precipitation |

| Molar Ratio (HupA:D-DBTA) | 1:0.8–1:1.5 | Balances cost and efficiency |

| Recrystallization Solvent | Anhydrous ethanol | Enhances optical purity to >99.5% |

Basification and Isolation

Following salt formation, basification with sodium hydroxide (pH 9.0–9.3) liberates (-)-Huperzine A from the chiral acid complex. The process involves:

-

Suspending the salt in water at a 1:4 (w/w) ratio.

-

Adjusting pH with 40% NaOH to precipitate the free base.

-

Filtering and vacuum-drying the product to obtain white crystals (mp 222–224°C).

This step achieves chemical purity >99.5%, meeting pharmaceutical-grade standards. Notably, the residual chiral acid is recoverable via acidification, reducing overall production costs.

Comparative Analysis of Synthetic Strategies

Cost and Scalability

The resolution method described in EP 3023416A1 reduces production costs to approximately 150 CNY/gram, a 50% reduction compared to asymmetric synthesis. In contrast, catalytic cyclization routes remain prohibitively expensive (>500 CNY/gram) due to palladium catalyst costs.

Chemical Reactions Analysis

(a) Wagner–Meerwein Rearrangement

-

Observed during cyclization steps to correct stereochemistry.

-

Facilitates hydride shifts, ensuring proper alignment of the tricyclic framework .

(b) Stereoselective β-Elimination

-

Governs the formation of the α,β-unsaturated ketone intermediate.

(c) Enantiomeric Control

-

Natural (−)-huperzine A is ≥50× more potent as an AChE inhibitor than (+)-ent-1 .

-

Stereochemistry at C-4 (from starting material 5 ) dictates final product configuration .

Key Research Findings

-

Efficiency : The 8-step route reduces chromatographic purifications by 60% compared to earlier methods, enabling gram-scale production .

-

Catalytic Innovations : Use of Pd(Pt-Bu₃)₂ in Heck reactions improves reaction rates and selectivity .

-

Thermodynamic Stability : α-Cyanoketone intermediates are prone to disproportionation but stabilized via rapid workup .

Structural and Functional Correlations

-

The tricyclic framework’s rigidity enhances binding to acetylcholinesterase (AChE), with Kᵢ = 24 nM .

-

Synthetic (−)-huperzine A matches natural product bioactivity, validating synthetic routes .

This synthesis-focused analysis underscores the interplay of stereochemistry, catalytic methods, and reaction optimization in accessing (−)-huperzine A. The 8-step route currently represents the most scalable and efficient pathway for clinical-grade material production .

Scientific Research Applications

Pharmacological Properties

Cholinesterase Inhibition

Huperzine A exhibits a potent and selective inhibition of AChE, which leads to increased levels of acetylcholine in the brain. This mechanism is crucial for enhancing cognitive functions and memory retention, making it a candidate for AD treatment . Compared to other AChE inhibitors like donepezil and rivastigmine, Huperzine A shows superior bioavailability and longer-lasting effects .

Neuroprotective Effects

Research indicates that Huperzine A provides neuroprotection against various forms of oxidative stress and apoptosis. It enhances the expression of nerve growth factor (NGF), which is vital for neuronal survival and growth. Studies have shown that Huperzine A can protect neurons from damage caused by β-amyloid peptides and ischemic conditions, which are common in neurodegenerative diseases .

Alzheimer's Disease

Huperzine A has been extensively studied in clinical trials for its efficacy in treating Alzheimer's disease. A meta-analysis of randomized controlled trials indicated significant improvements in cognitive function among AD patients treated with Huperzine A compared to placebo groups. The primary outcomes measured included the Mini-Mental State Examination (MMSE) scores and activities of daily living (ADL) scales .

Vascular Dementia

In addition to AD, Huperzine A has shown promise in treating vascular dementia. Clinical studies reported that patients with vascular dementia experienced notable cognitive improvements after Huperzine A administration, with fewer side effects compared to traditional medications .

Summary of Clinical Trials

Case Study 1: Efficacy in Alzheimer’s Disease

A double-blind study conducted in China involved 103 patients diagnosed with mild to moderate Alzheimer's disease. Participants receiving Huperzine A showed marked improvements in cognitive tests compared to those on placebo, demonstrating its potential as a therapeutic agent for cognitive enhancement in AD patients .

Case Study 2: Safety Profile

In trials assessing the safety profile of Huperzine A, no significant hepatotoxicity was observed, contrasting with other cholinesterase inhibitors like tacrine, which are associated with liver damage. This safety aspect makes Huperzine A a favorable option for long-term use in elderly populations suffering from cognitive decline .

Mechanism of Action

(+/-)-Huperzine A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions where cholinergic function is impaired, such as Alzheimer’s disease. Additionally, this compound has been shown to possess neuroprotective properties, potentially through the modulation of oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Table 1: AChE Inhibitors’ Pharmacological Profiles

Key Findings :

- (±)-Huperzine A and (-)-huperzine A exhibit longer AChE inhibition than tacrine and donepezil .

- Tacrine’s non-selectivity for butyrylcholinesterase (BuChE) correlates with severe side effects, unlike huperzine A’s high AChE specificity .

- Huprines (Y/Z) are synthetic analogs with sub-nanomolar IC₅₀ values but lack clinical validation .

Comparison with Natural Alkaloids

Lycopodium alkaloids (e.g., clavolonine, lycopodine) from Huperzia species show moderate AChE inhibition but are 10–100× less potent than huperzine A . Their structural complexity and lower bioavailability limit therapeutic use.

Neuroprotective and Antioxidant Effects

(±)-Huperzine A reduces oxidative stress and neuroinflammation by:

Biological Activity

(+/-)-Huperzine A (HupA) is a naturally occurring alkaloid derived from the Chinese club moss Huperzia serrata. It has gained prominence due to its potent inhibitory effects on acetylcholinesterase (AChE), making it a candidate for treating cognitive disorders, particularly Alzheimer's disease (AD) and vascular dementia (VD). This article explores the biological activity of HupA, focusing on its mechanisms of action, pharmacological effects, clinical studies, and potential therapeutic applications.

Cholinergic Activity

HupA is recognized as a reversible and selective inhibitor of AChE , which leads to increased levels of acetylcholine in the synaptic cleft. This cholinergic enhancement is crucial for improving cognitive functions such as memory and learning. Studies have shown that HupA exhibits a higher potency and selectivity for brain AChE compared to other inhibitors like tacrine and donepezil, with a binding affinity of approximately -8.7 kcal/mol .

Neuroprotective Effects

In addition to its cholinergic effects, HupA demonstrates significant neuroprotective properties through several mechanisms:

- Antioxidant Activity : HupA protects neurons against oxidative stress by reducing reactive oxygen species (ROS) and enhancing mitochondrial function .

- Anti-apoptotic Effects : It regulates the expression of apoptotic proteins such as Bcl-2, Bax, and caspase-3, thereby preventing cell death under stress conditions .

- Inhibition of Amyloid Pathways : HupA has been shown to decrease amyloid-beta (Aβ) levels and plaque formation in transgenic mouse models, which is critical in the context of AD pathology .

Cognitive Enhancement

Clinical trials have consistently reported that HupA improves cognitive function in patients with AD and VD. A meta-analysis involving 733 participants indicated significant improvements in Mini-Mental State Examination (MMSE) scores and activities of daily living (ADL) scales following HupA treatment .

Safety Profile

HupA has a favorable safety profile, with minimal side effects compared to other AChE inhibitors. It has been noted that patients experience fewer peripheral cholinergic side effects, making it a well-tolerated option for long-term use .

Efficacy in Alzheimer's Disease

In a multicenter clinical trial involving 50 patients with moderate to severe AD, those treated with 200 µg of HupA showed statistically significant improvements in memory and cognitive function compared to placebo . Another study reported positive outcomes in elderly individuals with benign senescent forgetfulness after HupA administration over six months .

Vascular Dementia

Research has also highlighted the efficacy of HupA in treating vascular dementia. One study reported improvements in cognitive function and daily living activities among participants receiving HupA compared to those on placebo .

Data Summary

Q & A

Q. What are the primary mechanisms of action of (±)-Huperzine A in cognitive enhancement?

(±)-Huperzine A acts as a reversible, selective acetylcholinesterase (AChE) inhibitor, increasing synaptic acetylcholine levels. Unlike tacrine or donepezil, it exhibits higher blood-brain barrier permeability and specificity for brain AChE over plasma butyrylcholinesterase, reducing peripheral side effects . Neuroprotective effects, including NMDA receptor antagonism and antioxidant activity, are also observed in animal models, though these require further validation in human trials .

Q. How should researchers design in vitro assays to evaluate (±)-Huperzine A's AChE inhibition?

Use enzyme kinetic assays with purified AChE (e.g., from electric eels or recombinant human AChE) and substrates like acetylthiocholine. Measure inhibition constants (Ki) and IC50 values via Ellman’s method, ensuring controls for butyrylcholinesterase activity to confirm selectivity. Validate results with molecular docking studies to map binding interactions in the AChE gorge .

Q. What statistical methods are appropriate for analyzing cognitive outcomes in (±)-Huperzine A clinical trials?

For baseline-to-endpoint comparisons, use paired t-tests or non-parametric equivalents (e.g., Wilcoxon signed-rank test) for non-normal distributions. Multivariate analysis (ANCOVA) adjusting for covariates like baseline cognitive scores and age is recommended. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical significance .

Advanced Research Questions

Q. How can contradictory findings in (±)-Huperzine A clinical trials be reconciled?

Contradictions often stem from heterogeneity in trial design (e.g., dosage, duration) and methodological flaws (e.g., small sample sizes, lack of blinding). Conduct meta-analyses with subgroup analyses to identify moderators (e.g., Alzheimer’s disease severity). Sensitivity analyses excluding low-quality trials (per Cochrane Risk of Bias Tool) improve reliability .

Q. What experimental approaches validate (±)-Huperzine A's neuroprotection beyond cholinesterase inhibition?

Use in vivo models (e.g., rodents exposed to oxidative stressors or β-amyloid toxicity) to assess biomarkers like glutathione peroxidase and malondialdehyde. Electrophysiological studies (e.g., patch-clamp recordings) can quantify NMDA receptor modulation. Combine with proteomics to identify non-cholinergic pathways .

Q. How do enantiomeric forms [(+)- vs. (-)-Huperzine A] differ in efficacy and binding kinetics?

(-)-Huperzine A shows stronger AChE inhibition, while (+)-Huperzine A exhibits unique neuroprotective synergies. Use chiral separation techniques (e.g., micellar electrokinetic chromatography) to isolate enantiomers. Test combinations in animal models of organophosphate toxicity; survival rates and EEG normalization are key endpoints .

Q. What strategies improve reproducibility in (±)-Huperzine A preclinical studies?

Adopt ARRIVE guidelines: detail animal strains, dosing regimens, and randomization methods. Validate assays across labs via inter-laboratory comparisons. Share raw data and analysis code publicly. For in silico studies, report force fields and docking parameters (e.g., AutoDock Vina settings) .

Q. How can researchers address (±)-Huperzine A's limited bioavailability in pharmacokinetic studies?

Employ LC-MS/MS for plasma quantification with a lower limit of detection (<1 ng/mL). Test prodrug formulations (e.g., liposomal encapsulation) in rodent models. Monitor cerebrospinal fluid levels to confirm CNS penetration .

Methodological Considerations Table

Critical Gaps Identified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.